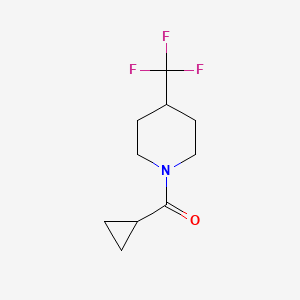![molecular formula C12H14BrF3N2O B12228134 {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol](/img/structure/B12228134.png)
{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol is a complex organic compound featuring a brominated pyridine ring substituted with a trifluoromethyl group, connected to a piperidine ring which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol typically involves multiple steps, starting with the preparation of the brominated pyridine ring. One common method involves the bromination of 2-chloro-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated pyridine is then reacted with piperidine in the presence of a base such as potassium carbonate to form the piperidine-substituted pyridine . Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol undergoes various types of chemical reactions, including:
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation of the methanol group
Pyridine derivatives: from reduction of the brominated pyridine ring
Substituted pyridines: from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its brominated pyridine ring and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates . Research is ongoing to explore its use in the development of new therapeutic agents for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine ring and trifluoromethyl group enhance its binding affinity and selectivity towards these targets . The piperidine ring provides additional structural stability and facilitates the compound’s interaction with biological membranes . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol
- {1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol
- {1-[3-Iodo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol
Uniqueness
The uniqueness of {1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol lies in its brominated pyridine ring, which provides distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14BrF3N2O |
|---|---|
Molecular Weight |
339.15 g/mol |
IUPAC Name |
[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H14BrF3N2O/c13-10-4-9(12(14,15)16)5-17-11(10)18-3-1-2-8(6-18)7-19/h4-5,8,19H,1-3,6-7H2 |
InChI Key |
HCBCEAGWQUQDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12228054.png)

![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)
![3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12228082.png)

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide](/img/structure/B12228089.png)
![[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12228090.png)
![3-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12228092.png)


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228125.png)
![N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228126.png)
![N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12228128.png)
![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B12228133.png)
